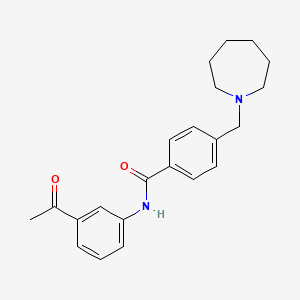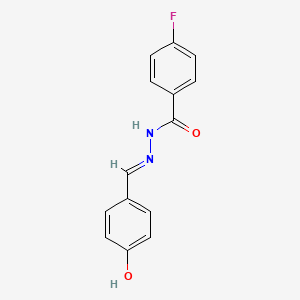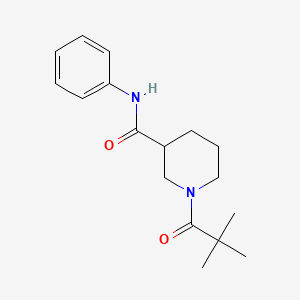![molecular formula C22H16ClNO7 B5976861 4-(4-{[(2-chlorophenoxy)acetyl]amino}phenoxy)phthalic acid](/img/structure/B5976861.png)
4-(4-{[(2-chlorophenoxy)acetyl]amino}phenoxy)phthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-{[(2-chlorophenoxy)acetyl]amino}phenoxy)phthalic acid, also known as GW0742, is a synthetic drug that belongs to the class of selective peroxisome proliferator-activated receptor (PPAR) agonists. It is a potent and selective agonist of PPAR-delta, which is a nuclear receptor that regulates lipid metabolism, glucose homeostasis, and inflammation. GW0742 has gained significant attention from the scientific community due to its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer.
Mecanismo De Acción
4-(4-{[(2-chlorophenoxy)acetyl]amino}phenoxy)phthalic acid exerts its effects by binding to and activating PPAR-delta, which is a transcription factor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. PPAR-delta activation leads to the upregulation of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose uptake, while downregulating genes involved in lipogenesis and inflammation.
Biochemical and physiological effects:
4-(4-{[(2-chlorophenoxy)acetyl]amino}phenoxy)phthalic acid has been shown to have several biochemical and physiological effects. In skeletal muscle and adipose tissue, 4-(4-{[(2-chlorophenoxy)acetyl]amino}phenoxy)phthalic acid increases fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. In the liver, 4-(4-{[(2-chlorophenoxy)acetyl]amino}phenoxy)phthalic acid reduces hepatic steatosis and improves insulin sensitivity. In the cardiovascular system, 4-(4-{[(2-chlorophenoxy)acetyl]amino}phenoxy)phthalic acid improves vascular function, reduces atherosclerosis, and protects against myocardial infarction. In cancer cells, 4-(4-{[(2-chlorophenoxy)acetyl]amino}phenoxy)phthalic acid inhibits cell proliferation, induces apoptosis, and sensitizes cancer cells to chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-{[(2-chlorophenoxy)acetyl]amino}phenoxy)phthalic acid has several advantages for lab experiments. It is a potent and selective PPAR-delta agonist, which allows for the specific activation of this receptor without affecting other PPAR subtypes. It also has good bioavailability and pharmacokinetic properties, which make it suitable for in vivo experiments. However, 4-(4-{[(2-chlorophenoxy)acetyl]amino}phenoxy)phthalic acid has some limitations, including its cost and availability, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for the research on 4-(4-{[(2-chlorophenoxy)acetyl]amino}phenoxy)phthalic acid. One area of interest is the potential therapeutic applications of 4-(4-{[(2-chlorophenoxy)acetyl]amino}phenoxy)phthalic acid in metabolic disorders, cardiovascular diseases, and cancer. Another area of interest is the identification of novel PPAR-delta agonists with improved pharmacokinetic properties and fewer side effects. Additionally, the mechanisms underlying the effects of 4-(4-{[(2-chlorophenoxy)acetyl]amino}phenoxy)phthalic acid on mitochondrial biogenesis and autophagy need to be further elucidated. Finally, the role of 4-(4-{[(2-chlorophenoxy)acetyl]amino}phenoxy)phthalic acid in aging and longevity needs to be explored.
Métodos De Síntesis
The synthesis of 4-(4-{[(2-chlorophenoxy)acetyl]amino}phenoxy)phthalic acid involves several steps, starting from the reaction of 2-chlorophenol with acetic anhydride to form 2-acetoxychlorobenzene. This intermediate is then reacted with 4-aminophenol in the presence of a base to form 4-(2-chlorophenoxy)aniline. The next step involves the reaction of 4-(2-chlorophenoxy)aniline with chloroacetyl chloride to form 4-(2-chlorophenoxy)acetanilide. Finally, the reaction of 4-(2-chlorophenoxy)acetanilide with phthalic anhydride in the presence of a base yields 4-(4-{[(2-chlorophenoxy)acetyl]amino}phenoxy)phthalic acid.
Aplicaciones Científicas De Investigación
4-(4-{[(2-chlorophenoxy)acetyl]amino}phenoxy)phthalic acid has been extensively studied for its potential therapeutic applications in various diseases. In metabolic disorders, 4-(4-{[(2-chlorophenoxy)acetyl]amino}phenoxy)phthalic acid has been shown to improve insulin sensitivity, increase glucose uptake, and promote fatty acid oxidation in skeletal muscle and adipose tissue. In cardiovascular diseases, 4-(4-{[(2-chlorophenoxy)acetyl]amino}phenoxy)phthalic acid has been shown to reduce atherosclerosis, improve vascular function, and protect against myocardial infarction. In cancer, 4-(4-{[(2-chlorophenoxy)acetyl]amino}phenoxy)phthalic acid has been shown to inhibit cancer cell proliferation, induce apoptosis, and sensitize cancer cells to chemotherapy.
Propiedades
IUPAC Name |
4-[4-[[2-(2-chlorophenoxy)acetyl]amino]phenoxy]phthalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO7/c23-18-3-1-2-4-19(18)30-12-20(25)24-13-5-7-14(8-6-13)31-15-9-10-16(21(26)27)17(11-15)22(28)29/h1-11H,12H2,(H,24,25)(H,26,27)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJBZFYLZBVJGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)OC3=CC(=C(C=C3)C(=O)O)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-{[(2-Chlorophenoxy)acetyl]amino}phenoxy)benzene-1,2-dicarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-hydroxyphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5976781.png)

![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[4-(methoxymethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B5976790.png)


![methyl 4-(4-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)benzoate](/img/structure/B5976817.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methylbenzamide](/img/structure/B5976823.png)
![5-[1-(1H-pyrazol-1-yl)ethyl]-3-(2-thienylmethyl)-1,2,4-oxadiazole](/img/structure/B5976827.png)
![3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B5976835.png)
![N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-2-butynamide](/img/structure/B5976853.png)
![1-(4-chlorobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B5976860.png)
![methyl 5-ethyl-2-{[(4-methyl-1-piperidinyl)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B5976863.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-{[(2-methylbenzyl)amino]methyl}-2-piperidinone](/img/structure/B5976869.png)
![6-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}-2-pyridinol trifluoroacetate (salt)](/img/structure/B5976870.png)